molecular formula C10H11N3O2S B1484174 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097974-34-8

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484174
M. Wt: 237.28 g/mol
InChI Key: MLARKCQFUGIWIM-UHFFFAOYSA-N
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Description


6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol , is a chemical compound with the following properties:



  • IUPAC Name : 6-(2,4-dimethyl-1,3-thiazol-5-yl)-3(2H)-pyridazinone

  • Molecular Formula : C9H9N3OS

  • Molecular Weight : 207.26 g/mol

  • Physical Form : Solid

  • Purity : 95%

  • InChI Code : 1S/C9H9N3OS/c1-5-9(14-6(2)10-5)7-3-4-8(13)12-11-7



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of 6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of a pyridazinone ring fused with a thiazole moiety. The presence of the thiazole ring imparts unique properties to the compound, potentially influencing its biological activity.



Chemical Reactions Analysis


The compound’s reactivity and chemical transformations depend on its functional groups. Investigating its behavior under various reaction conditions would provide insights into its potential applications.



Physical And Chemical Properties Analysis



  • Solubility : Information on solubility in different solvents is not available.

  • Melting Point : Not specified.

  • Boiling Point : Not specified.


Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for the synthesis of novel derivatives of tetrahydropyrimidine-diones, including those related to the specified compound. These synthetic approaches often involve multi-component reactions, such as the Biginelli reaction, and aim to generate complex molecules with potential for further chemical modifications and biological testing. For instance, the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives showcases the versatility of such compounds in organic synthesis (Kravchenko et al., 2014). Moreover, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirin with Barbituric Acid highlights the compound's role in the formation of novel heterocyclic structures (Link et al., 1981).

Biological Applications

The compound and its derivatives have been investigated for their biological activities. For example, antiparasitic activity studies have demonstrated the potential of highly conjugated pyrimidine-2,4-dione derivatives against pathogens such as Plasmodium falciparum and Leishmania infantum, showcasing the compound's relevance in the development of new therapeutic agents (Azas et al., 2003). Additionally, the synthesis and evaluation of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives from 6-amino-1,3-dimethyluracil have revealed their antioxidant and antimicrobial properties, further underscoring the chemical versatility and potential utility of these compounds in pharmacological contexts (Al-Adhami & Al-Majidi, 2021).

Mechanistic Studies

Mechanistic studies have also been a focal point of research, aiming to understand the chemical behavior of tetrahydropyrimidine-dione derivatives under various conditions. Such research provides insights into the potential transformations and reactivity patterns of these compounds, which is crucial for their application in synthetic chemistry and drug design. For instance, investigations into the reaction mechanisms and the synthesis of pyrimidine annelated heterocycles contribute to a deeper understanding of the compound's chemical properties and its utility in the creation of novel heterocyclic compounds (Majumdar et al., 2001).

Safety And Hazards


As no specific safety data is provided, caution should be exercised when handling this compound. Always follow proper laboratory safety protocols and consult relevant safety sheets.


Future Directions


Research avenues for 6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione include:



  • Biological Activity : Investigate its potential as an antitumor or cytotoxic agent.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its efficacy.

  • Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(14)13(3)10(15)12-7/h4H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLARKCQFUGIWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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